2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride
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Overview
Description
2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride is a compound that features both a pyrrolidine ring and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods for synthesizing thiazole rings include the Hantzsch thiazole synthesis and the Cook–Heilbron synthesis . The pyrrolidine ring can be introduced through nucleophilic substitution reactions or by using preformed pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted organic synthesis (MAOS) to enhance efficiency and support green chemistry principles . This method allows for rapid heating and improved reaction rates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings.
Scientific Research Applications
2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity . These interactions can lead to the inhibition of enzyme activity or the activation/blocking of receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridinyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
Uniqueness
2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride is unique due to the combination of the pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. The hydrochloride form enhances its solubility, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQBQBOIQQNKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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